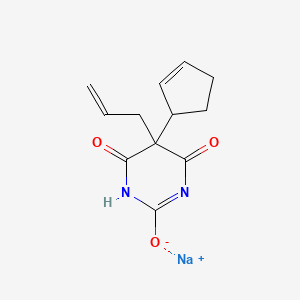
Cyclopentobarbital sodium salt
描述
属性
IUPAC Name |
sodium;5-cyclopent-2-en-1-yl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.Na/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16;/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAUDFMJMGEPIE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=NC1=O)[O-])C2CCC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-34-1 | |
| Record name | Cyclopentobarbital sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentobarbital sodium salt is synthesized through the reaction of barbituric acid with allyl bromide and cyclopentene. The reaction typically involves the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid reacts with allyl bromide in the presence of a base such as sodium hydroxide to form 5-allylbarbituric acid.
Cyclization: The 5-allylbarbituric acid undergoes cyclization with cyclopentene under acidic conditions to form cyclopentobarbital.
Formation of Sodium Salt: The final step involves the neutralization of cyclopentobarbital with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial formation of 5-allylbarbituric acid.
Continuous Flow Reactors: Employing continuous flow reactors for the cyclization step to ensure consistent product quality.
Purification: Purification of the final product through recrystallization and filtration techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Cyclopentobarbital sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
科学研究应用
Cyclopentobarbital sodium salt has several scientific research applications:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on central nervous system depressants and their effects on neuronal activity.
Medicine: Investigated for its potential use in treating epilepsy and other convulsive disorders.
Industry: Utilized in the development of new anesthetic agents and sedatives.
作用机制
Cyclopentobarbital sodium salt exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing . The compound’s sedative and anticonvulsant properties are primarily due to this enhanced inhibitory effect of GABA in the central nervous system .
相似化合物的比较
Cyclopentobarbital sodium salt is compared with other barbiturates such as phenobarbital and pentobarbital:
Phenobarbital: Similar in its anticonvulsant properties but has a shorter duration of action compared to this compound.
Pentobarbital: Known for its use as a sedative and hypnotic, pentobarbital has a shorter onset and duration of action compared to this compound.
List of Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
This compound stands out due to its long-acting effects and slow onset, making it unique among barbiturates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


